molecular formula C23H28N6O2 B2842512 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013969-82-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2842512
CAS No.: 1013969-82-8
M. Wt: 420.517
InChI Key: SKLRYFVLSQGTRC-UHFFFAOYSA-N
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Description

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, or acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization, distillation, or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, antiviral agents, and anticancer drugs. The specific compound may exhibit similar activities, making it a valuable target for drug discovery and development.

Medicine

In medicine, compounds like “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” are investigated for their therapeutic potential. They may interact with various biological targets, leading to the development of new treatments for diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. These interactions can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” stands out due to its unique substituents, which may confer distinct biological activities and chemical properties. Its specific structure allows for targeted interactions with biological molecules, making it a promising candidate for further research and development.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-14(2)12-28-21(30)19-20(26(6)23(28)31)24-22(29-17(5)11-16(4)25-29)27(19)13-18-9-7-8-15(3)10-18/h7-11,14H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLRYFVLSQGTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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